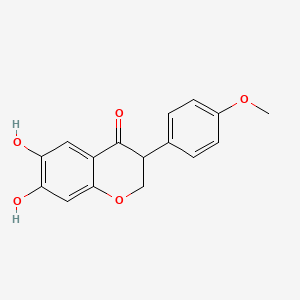
2,3-Dihydro-6,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6, 7-Dihydroxy-3-(4-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one, also known as 6, 7-dihydroxy-4'-methoxyisoflavanone or 6, 7-DH-4'-mi, belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. 6, 7-Dihydroxy-3-(4-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- The compound has been subject to structural analysis using X-ray diffraction methods, revealing details about its crystal structure and molecular conformation. This kind of analysis is crucial in understanding the physical and chemical properties of the compound (Chantrapromma et al., 1989).
- Research also focuses on synthesizing optically active derivatives of this compound, which is significant for developing specific pharmacological properties. This involves complex chemical processes to achieve the desired optical activity (Urban & Moore, 1992).
Molecular Docking and Drug Development
- The compound has been studied for its inhibitory properties in molecular docking analysis. This kind of research is essential for drug discovery, particularly in identifying potential new drugs for treating diseases like cancer (Govindammal et al., 2019).
Natural Sources and Bioactivity
- Isolated from natural sources such as Uvaria rufas, the compound has been identified as a flavonoid with potential bioactive properties. The study of such natural sources can lead to the discovery of new therapeutic agents (Shoja, 1994).
Antimicrobial and Anticoccidial Activity
- There is research indicating that derivatives of this compound exhibit antimicrobial and anticoccidial activities. This is crucial in the development of new treatments for infections and diseases in both humans and animals (Georgiadis, 1976).
Synthetic Approaches
- Synthesis of various derivatives of this compound has been a significant area of research. The synthetic approaches can lead to the development of novel compounds with potential therapeutic uses (Zaware et al., 2011).
Eigenschaften
CAS-Nummer |
76397-85-8 |
|---|---|
Produktname |
2,3-Dihydro-6,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
6,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-7,12,17-18H,8H2,1H3 |
InChI-Schlüssel |
PZSNGTWDLWGBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O |
Andere CAS-Nummern |
76397-85-8 |
Synonyme |
6,7-DH-4'-MI 6,7-dihydroxy-4'-methoxyisoflavanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



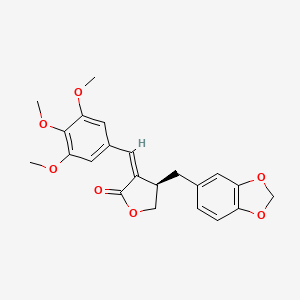
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
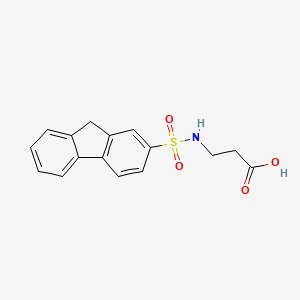
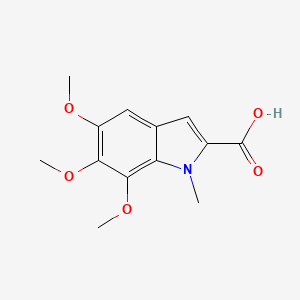
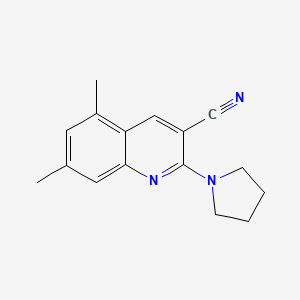
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
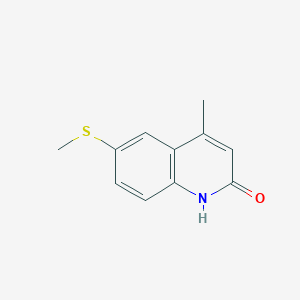
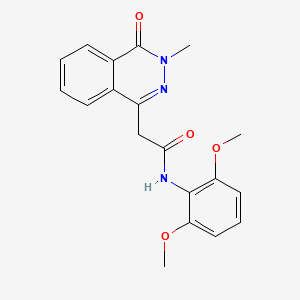
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)
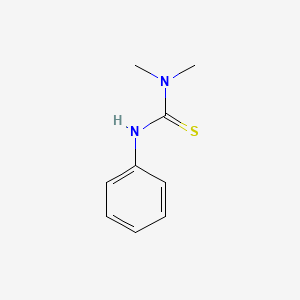
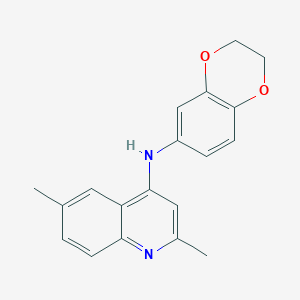
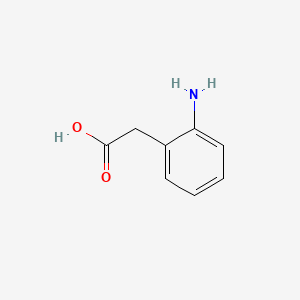
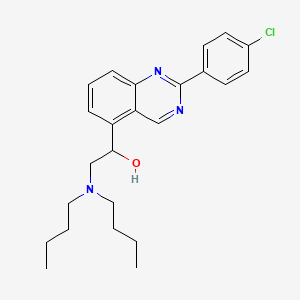
![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)